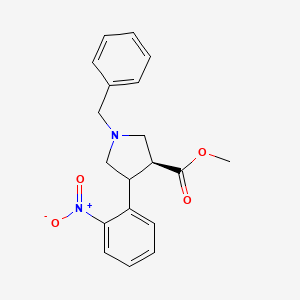
(3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group, a nitrophenyl group, and a carboxylate ester. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Esterification: The carboxylate ester is formed through an esterification reaction involving the carboxylic acid group and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Benzyl halides for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-methyl 1-benzyl-4-(2-aminophenyl)pyrrolidine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
(3S)-methyl 1-benzyl-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate: Similar structure but with a hydroxy group instead of a nitro group.
(3S)-methyl 1-benzyl-4-(2-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate imparts unique chemical and biological properties, such as increased reactivity and potential biological activity. This makes it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl (3S)-1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-25-19(22)17-13-20(11-14-7-3-2-4-8-14)12-16(17)15-9-5-6-10-18(15)21(23)24/h2-10,16-17H,11-13H2,1H3/t16?,17-/m1/s1 |
Clave InChI |
MKPCYUMNEHNKPH-ZYMOGRSISA-N |
SMILES isomérico |
COC(=O)[C@@H]1CN(CC1C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1CN(CC1C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


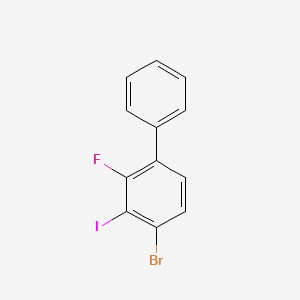

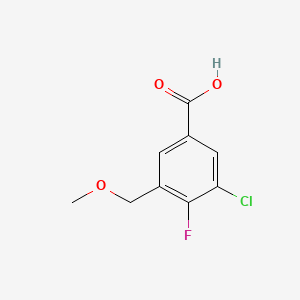




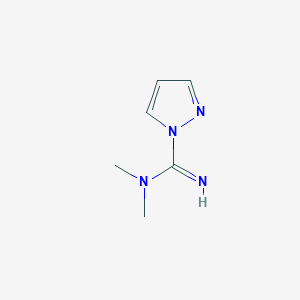
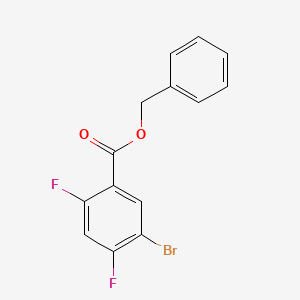

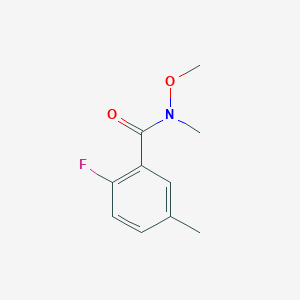
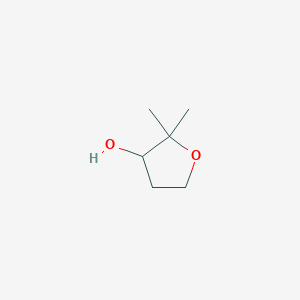

![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
